Product packaging for Diethyl 2-(4-nitrobenzylidene)malonate(Cat. No.:CAS No. 22399-00-4)

Diethyl 2-(4-nitrobenzylidene)malonate

Cat. No.: B047795
CAS No.: 22399-00-4
M. Wt: 293.27 g/mol
InChI Key: KTTWLLFTDRIQEQ-UHFFFAOYSA-N
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Description

Diethyl 2-(4-nitrobenzylidene)malonate (CAS 22399-00-4) is a high-value Knoevenagel condensation derivative that serves as a crucial Michael acceptor in organocatalytic asymmetric synthesis. This compound features a reactive benzylidene malonate structure, where the electron-withdrawing nitro group enhances the electrophilicity of the alkene, making it an excellent substrate for tandem reactions. Its primary research application is in the enantioselective synthesis of complex, biologically relevant heterocycles. Scientific studies have demonstrated its utility in a tandem Michael-Knoevenagel reaction with 2-mercaptobenzaldehydes, catalyzed by 9- epi -aminoquinine thiourea organocatalysts, to produce tetrasubstituted thiochromanes with high enantiomeric excess. Thiochromanes are sulfur analogues of chromanes with noted biological activities, and this methodology provides efficient access to these enantioenriched scaffolds. The product is offered for research applications and is provided with batch-specific documentation. It is recommended to store the compound sealed in a dry environment at 2-8°C.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H15NO6 B047795 Diethyl 2-(4-nitrobenzylidene)malonate CAS No. 22399-00-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl 2-[(4-nitrophenyl)methylidene]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO6/c1-3-20-13(16)12(14(17)21-4-2)9-10-5-7-11(8-6-10)15(18)19/h5-9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTTWLLFTDRIQEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80346039
Record name Diethyl 2-(4-nitrobenzylidene)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80346039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22399-00-4
Record name Diethyl 2-(4-nitrobenzylidene)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80346039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Diethyl 2 4 Nitrobenzylidene Malonate

Knoevenagel Condensation Strategies

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a carbon-carbon double bond. In the synthesis of diethyl 2-(4-nitrobenzylidene)malonate, this involves the reaction of 4-nitrobenzaldehyde (B150856) with diethyl malonate. The reaction is typically catalyzed by a weak base.

Catalyst Systems and Reaction Condition Optimization

The choice of catalyst and reaction conditions is crucial for the efficient synthesis of this compound. Various catalysts have been explored to improve yield and reaction rates while maintaining mild conditions.

Amine-Catalyzed Systems:

Secondary amines like piperidine (B6355638) and diethylamine are classic catalysts for the Knoevenagel condensation. tandfonline.comorganicreactions.org These catalysts operate by activating the diethyl malonate through the formation of an enolate intermediate, which then attacks the carbonyl group of the 4-nitrobenzaldehyde. The reaction mechanism involves the formation of a stable Schiff base intermediate when primary amines are used. tandfonline.com

Immobilized Catalysts:

To address environmental concerns and improve catalyst reusability, researchers have investigated immobilized catalysts. Gelatine covalently immobilized on a polymeric support has been shown to efficiently catalyze the Knoevenagel condensation between various aldehydes, including aromatic ones, and diethyl malonate at room temperature in dimethyl sulfoxide (DMSO). amazonaws.com This system offers the advantage of easy recovery and recycling of both the catalyst and the solvent. amazonaws.com

Solvent Effects:

The choice of solvent can significantly influence the reaction rate and yield. While traditional methods often use solvents like ethanol, the use of less toxic and easily recoverable solvents like DMSO has been explored. amazonaws.com Solvent-free methods have also gained attention due to their environmental benefits and often lead to higher yields and simpler work-up procedures.

Catalyst SystemSolventTemperature (°C)Yield (%)Reference
PiperidineEthanolRoom Temp.Not Specified wikipedia.org
Immobilized GelatineDMSORoom Temp.85-89 amazonaws.com

Efficiency and Yield Enhancement Protocols

Several protocols have been developed to enhance the efficiency and yield of the Knoevenagel condensation for synthesizing this compound.

One effective approach involves the use of immobilized gelatine in DMSO, which has demonstrated high product purity (>95%) and yields between 85-89%. amazonaws.com A key aspect of this protocol is the easy recovery and reuse of the catalyst and solvent for multiple cycles without a significant drop in yield. amazonaws.com

Alternative Synthetic Pathways

While the Knoevenagel condensation is the most common method, other pathways for similar structures have been explored, although they are less frequently applied to the specific synthesis of this compound. For instance, a method for synthesizing a related compound, diethyl 2-((4-nitroanilino)methylene)malonate, involves the reaction of diethylethoxymethylene malonate with 4-nitroaniline in the presence of alcoholic potassium hydroxide at room temperature. researchgate.net This suggests that variations of nucleophilic substitution on activated alkenes could be a potential, though less direct, route.

Purification and Isolation Techniques for Research Applications

The purification of this compound is critical to obtain a product of high purity suitable for research and further synthetic applications.

Crystallization:

Recrystallization is a common and effective method for purifying the crude product. Solvents such as ethanol or isopropyl ether are often used. orgsyn.org The crude product is dissolved in a minimal amount of hot solvent and allowed to cool slowly, leading to the formation of pure crystals.

Column Chromatography:

For smaller-scale research applications or when high purity is essential, column chromatography is a preferred method. A silica gel stationary phase is typically used with an eluent system such as a mixture of ethyl acetate and hexane. chemicalbook.com This technique allows for the separation of the desired product from unreacted starting materials and byproducts.

Post-Reaction Work-up:

A typical work-up procedure involves quenching the reaction mixture, often with water, followed by extraction of the product into an organic solvent like ethyl acetate. chemicalbook.com The organic layer is then washed, dried over an anhydrous salt such as magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product before further purification. chemicalbook.com In some protocols, selective hydrolysis of unreacted diethyl malonate using an enzyme like Candida antarctica lipase B has been employed to achieve higher purity of the final product. amazonaws.com

Chemical Reactivity and Mechanistic Investigations of Diethyl 2 4 Nitrobenzylidene Malonate

Electrophilicity and Reactive Site Characterization

The electronic properties of Diethyl 2-(4-nitrobenzylidene)malonate render the β-carbon of the α,β-unsaturated system highly susceptible to nucleophilic attack. The presence of the malonate ester groups and, crucially, the 4-nitrobenzylidene moiety, synergistically enhance this effect.

Quantitative Determination of Electrophilicity Parameters

The electrophilicity of this compound has been quantitatively assessed using Mayr's electrophilicity scale, a comprehensive framework for predicting reaction rates. The electrophilicity parameter, E, for this compound has been determined to be -17.67. This value situates it as a potent Michael acceptor, capable of reacting with a wide range of nucleophiles. The determination of this parameter is based on the correlation of the rates of its reactions with a series of reference nucleophiles.

Table 1: Electrophilicity Parameter of this compound

CompoundElectrophilicity Parameter (E)
This compound-17.67

Influence of the 4-Nitro Substituent on Reactivity

The 4-nitro group on the benzylidene ring plays a pivotal role in modulating the reactivity of the molecule. This strongly electron-withdrawing group significantly increases the electrophilicity of the β-carbon of the Michael acceptor system. By delocalizing the negative charge that develops in the transition state of nucleophilic addition, the nitro group stabilizes the intermediate and accelerates the reaction rate.

The impact of the 4-nitro substituent is evident when comparing the electrophilicity of this compound to its unsubstituted counterpart, Diethyl benzylidenemalonate. The latter possesses an electrophilicity parameter of -20.55, indicating a lower reactivity. The presence of the nitro group, therefore, enhances the electrophilic character of the molecule, making it a more reactive substrate for Michael addition reactions. This heightened reactivity is crucial for reactions involving weaker nucleophiles or for achieving high yields and selectivities in catalyzed processes.

Nucleophilic Addition Reactions

The pronounced electrophilicity of this compound makes it an excellent substrate for nucleophilic addition reactions, with Michael additions being the most extensively studied.

Michael Addition Reactions

The conjugate addition of nucleophiles to the activated double bond of this compound is a cornerstone of its synthetic utility. These reactions allow for the formation of new carbon-carbon bonds and the construction of complex molecular architectures.

In recent years, significant advancements have been made in the development of organocatalytic enantioselective Michael additions to this compound and its analogues. These reactions utilize small chiral organic molecules as catalysts to induce stereoselectivity, leading to the formation of enantioenriched products. A variety of organocatalysts, including those based on thiourea and cinchona alkaloids, have been successfully employed.

For instance, the addition of dimethyl malonate to β-nitrostyrene, a closely related substrate, has been effectively catalyzed by bifunctional cinchonine derivatives, yielding products with high enantioselectivity. Similarly, the reaction of ketones with alkylidene malonates, including dimethyl 2-(4-nitrobenzylidene)malonate, has been achieved with high enantiomeric excess using pyrrolidine-urea based bifunctional organocatalysts. These catalysts typically operate through a dual activation mechanism, where one part of the catalyst activates the nucleophile while another part activates the electrophile.

Table 2: Examples of Organocatalytic Enantioselective Michael Additions to Alkylidene Malonates

NucleophileElectrophileCatalystYield (%)Enantiomeric Excess (ee, %)
CyclohexanoneDimethyl 2-(4-nitrobenzylidene)malonatePyrrolidine-urea derivative7290
Diethyl malonatetrans-β-nitrostyrene2-aminoDMAP/urea derivativeup to 95up to 99

When both the nucleophile and the electrophile are prochiral, the Michael addition can lead to the formation of two new stereocenters, resulting in diastereomeric products (syn and anti). The control of diastereoselectivity is a critical aspect of these reactions. In the context of organocatalysis, the stereochemical outcome is often governed by the catalyst's ability to organize the transition state in a way that favors the formation of one diastereomer over the other.

For example, in the Michael addition of aldehydes to nitroolefins catalyzed by chiral primary amine-thioureas, high diastereoselectivities (up to 9:1 syn/anti) have been achieved. The catalyst directs the approach of the nucleophile to a specific face of the electrophile, and the transition state geometry determines the relative orientation of the substituents in the product. While specific data on the diastereoselectivity of malonate additions to this compound are not as abundant, the principles of stereochemical control observed in related systems are applicable. The choice of catalyst, solvent, and reaction conditions can significantly influence the syn/anti ratio of the products.

Table 3: Diastereoselectivity in Organocatalyzed Michael Additions to Nitroolefins

NucleophileElectrophileCatalystDiastereomeric Ratio (syn/anti)
AldehydesNitroolefins(R,R)-1,2-diphenylethylenediamine-thiourea9/1
Reactivity with Diverse Nucleophiles (e.g., nitromethane, ketones, malononitrile, diethyl malonate anions)

This compound is an activated alkene, making it an excellent Michael acceptor. Its reactivity is driven by the electron-withdrawing nature of both the geminal diethyl ester groups and the 4-nitrophenyl group, which polarize the carbon-carbon double bond. This polarization renders the β-carbon electrophilic and susceptible to attack by a wide range of nucleophiles in a conjugate addition reaction.

The addition of carbon-based nucleophiles is a powerful method for carbon-carbon bond formation. mdpi.com The reactivity of this compound with several key nucleophiles is detailed below:

Diethyl Malonate Anions: The anion of diethyl malonate, generated by a suitable base, readily adds to this compound. This reaction is a classic example of a Michael addition, leading to the formation of a tetra-ester adduct. The reaction is often catalyzed by organocatalysts to achieve high yields and enantioselectivity. encyclopedia.pub

Nitromethane: The conjugate addition of nitromethane, another compound with an acidic proton, proceeds similarly. The nitronate anion, formed by deprotonation, acts as the nucleophile. Research on similar Michael acceptors shows that nitromethane is a highly effective nucleophile in such additions. researchgate.netsemanticscholar.org

Malononitrile: Malononitrile is a potent nucleophile due to the two cyano groups stabilizing the carbanion. researchgate.net Its anion attacks the electrophilic β-carbon of the benzylidene malonate, yielding a highly functionalized product. Studies on related substrates confirm that malononitrile is very reactive in these types of additions. researchgate.net

Ketones: Ketones, via their enolate forms, can also serve as nucleophiles. The formation of the enolate can be directed to be either the kinetic or thermodynamic product, which can influence the reaction pathway. siue.edu The resulting adduct contains both a ketone and a malonate ester functionality, providing a versatile intermediate for further synthesis.

The general scheme for these reactions involves the attack of the nucleophile on the β-carbon, followed by protonation of the resulting enolate intermediate at the α-carbon to yield the final addition product.

NucleophileAnionic FormResulting Product Type
Diethyl malonateMalonate enolateSubstituted propane-1,1,3,3-tetracarboxylate
NitromethaneNitronate anionDiethyl 2-(1-(4-nitrophenyl)-2-nitroethyl)malonate
MalononitrileDicyanomethanide anionDiethyl 2-(2,2-dicyano-1-(4-nitrophenyl)ethyl)malonate
Ketone (e.g., Acetone)EnolateDiethyl 2-(1-(4-nitrophenyl)-3-oxobutyl)malonate
Kinetic and Thermodynamic Aspects of Additions

The conjugate addition to Michael acceptors like this compound is governed by both kinetic and thermodynamic factors. The reaction is typically reversible, although the equilibrium often strongly favors the adduct.

Kinetic Aspects: The rate of the addition is dependent on the nucleophilicity of the attacking species and the electrophilicity of the Michael acceptor. The strong electron-withdrawing effect of the 4-nitro group enhances the electrophilicity of the double bond, making the compound highly reactive towards nucleophiles. Mayr's reactivity scales provide a quantitative measure of nucleophilicity (N parameter). Nucleophiles with higher N values react faster. For instance, nitromethane and malononitrile are considered excellent nucleophiles based on these scales. researchgate.net

NucleophileNucleophilicity Parameter (N) in DMSO
Nitromethane20.71 researchgate.net
Malononitrile19.36 researchgate.net

Thermodynamic Aspects: The position of the equilibrium is determined by the relative stability of the reactants and products. The formation of a new carbon-carbon sigma bond in the product is a strong thermodynamic driving force. The stability of the final adduct is enhanced by the relief of steric strain and the formation of a more stable electronic system. In some cases, a kinetically favored product may form first, which can then rearrange to a more stable thermodynamic product, for example, through intramolecular amine attack in reactions involving cysteine. rsc.org

Other Conjugate Addition Pathways

While the addition of carbon-based nucleophiles is most common, this compound can also undergo conjugate addition with other types of nucleophiles. For example, heteroatomic nucleophiles such as thiols are known to react with similar activated alkenes. Studies on related dinitrophenyl derivatives show that thiols can attack electrophilic aromatic systems, and similar reactivity could be anticipated for the activated double bond of the title compound. rsc.org

Furthermore, specialized catalytic systems can open up alternative reaction pathways. For instance, the use of certain bispidine-based organocatalysts in the reaction of β-nitrostyrene (a related Michael acceptor) with diethyl malonate has been shown to proceed through an unusual mechanism where the catalyst itself first adds to the acceptor, forming a betaine intermediate that acts as the true catalytic species. mdpi.com This suggests that the reaction pathway can be highly dependent on the choice of catalyst, potentially leading to pathways other than the direct nucleophilic attack.

Transformations at the Malonate Active Methylene Group

The following sections describe reactions characteristic of the active methylene group found in diethyl malonate. It is crucial to note that the title compound, this compound, does not possess this active methylene group, as the two acidic protons have been replaced by the 4-nitrobenzylidene substituent. Therefore, the reactions of carbanion formation, alkylation, acylation, and aldol condensation described below are not directly applicable to this compound itself but are fundamental to its precursor, diethyl malonate. ucalgary.ca

Carbanion Formation and Its Nucleophilic Role

The methylene (-CH₂-) group in diethyl malonate is flanked by two electron-withdrawing carbonyl groups. This structural feature significantly increases the acidity of the methylene protons (pKa ≈ 13). ucalgary.ca When treated with a suitable base, such as sodium ethoxide, one of these protons is readily removed to form a resonance-stabilized carbanion, often referred to as an enolate. siue.eduucalgary.cashivajicollege.ac.in

The negative charge of this carbanion is delocalized over the α-carbon and the two oxygen atoms of the carbonyl groups, which accounts for its stability. shivajicollege.ac.inuobabylon.edu.iq This stabilized carbanion is an excellent nucleophile. siue.eduuobabylon.edu.iq Its nucleophilic character is the basis for its utility in organic synthesis, where it can attack a variety of electrophiles to form new carbon-carbon bonds. ucalgary.cauobabylon.edu.iq

Alkylation and Acylation Reactions

The nucleophilic carbanion generated from diethyl malonate readily participates in substitution reactions with alkyl and acyl halides. ucalgary.ca

Alkylation: The reaction of the diethyl malonate anion with an alkyl halide (R-X) results in the formation of a diethyl alkylmalonate. shivajicollege.ac.in This is an Sₙ2 reaction where the carbanion displaces the halide leaving group. ucalgary.ca The remaining α-proton is still acidic and can be removed by another equivalent of base, allowing for a second alkylation with the same or a different alkyl halide to produce a diethyl dialkylmalonate. ucalgary.caresearchgate.net

Reactant 1Reactant 2BaseProduct
Diethyl malonateBenzyl bromideCesium carbonateDiethyl 2-benzylmalonate
Diethyl malonateEthyl iodideSodium ethoxideDiethyl 2-ethylmalonate

Acylation: Similarly, the diethyl malonate anion can react with acyl halides or anhydrides. This reaction introduces an acyl group (-COR) at the α-carbon, yielding an acylated malonic ester. These products are versatile intermediates for the synthesis of β-ketoesters and other complex molecules.

Aldol and Related Condensation Reactions

The carbanion of diethyl malonate can act as a nucleophile in carbonyl addition reactions, similar to the aldol reaction. uobabylon.edu.iqyoutube.com

Aldol-type Addition: The enolate can add to the carbonyl carbon of an aldehyde or ketone. The initial product is a β-hydroxy adduct. This reaction expands the carbon framework by connecting the malonate structure to a carbonyl-containing molecule.

Knoevenagel Condensation: A related and more common reaction for active methylene compounds like diethyl malonate is the Knoevenagel condensation. In this reaction, diethyl malonate reacts with an aldehyde or ketone in the presence of a weak base (like an amine). The reaction proceeds via an initial aldol-type addition, but the resulting β-hydroxy intermediate readily undergoes dehydration (loss of a water molecule) to form a stable, conjugated carbon-carbon double bond. researcher.life The formation of this compound from 4-nitrobenzaldehyde (B150856) and diethyl malonate is itself an example of a Knoevenagel condensation. researchgate.net

Investigation of Other Significant Reaction Manifolds

Beyond its role as a Michael acceptor, this compound serves as a versatile precursor in a variety of other significant chemical transformations. Its electron-deficient olefinic bond, coupled with the reactivity of the malonate moiety, allows for its participation in diverse reaction cascades, including multicomponent reactions and cycloadditions, leading to the synthesis of complex heterocyclic structures. This section explores some of these important reaction manifolds, highlighting the utility of this compound in the construction of polysubstituted pyrroles, pyridin-2-ones, and spiro-oxindoles.

A notable application of this compound is in the synthesis of highly functionalized pyrroles through multicomponent reactions. For instance, the reaction with ethyl isocyanoacetate and an amine in the presence of a silver carbonate catalyst has been reported to yield polysubstituted pyrroles. This transformation is believed to proceed through an initial Michael addition of the isocyanoacetate to the nitrobenzylidenemalonate, followed by cyclization and subsequent aromatization to afford the pyrrole ring system.

Another significant reaction manifold involves the use of this compound in the synthesis of pyridin-2-one derivatives. In a one-pot, three-component reaction, this compound, malononitrile, and an aromatic amine can be reacted in the presence of a basic catalyst, such as piperidine (B6355638), to furnish highly substituted pyridin-2-ones. This reaction likely proceeds via a cascade of Michael addition, Knoevenagel condensation, and intramolecular cyclization reactions. The specific substitution pattern on the resulting pyridin-2-one can be controlled by the choice of the starting materials.

Furthermore, this compound has been employed as a key building block in the construction of spiro-oxindole frameworks, which are prevalent motifs in many biologically active compounds. The reaction of isatin-derived substrates with this compound under appropriate catalytic conditions can lead to the formation of spiro[indoline-3,4'-pyran] derivatives. These reactions often proceed via a formal [3+3] cycloaddition pathway, where the this compound acts as a three-carbon synthon.

The following tables summarize key research findings for these diverse reaction manifolds involving this compound.

Table 1: Synthesis of Polysubstituted Pyrroles

Reactants Catalyst Solvent Temperature (°C) Product Yield (%)
This compound, Ethyl isocyanoacetate, Aniline Ag₂CO₃ Toluene 80 Diethyl 5-amino-1-phenyl-4-(4-nitrophenyl)-1H-pyrrole-2,3-dicarboxylate 85
This compound, Ethyl isocyanoacetate, Benzylamine Ag₂CO₃ Toluene 80 Diethyl 5-amino-1-benzyl-4-(4-nitrophenyl)-1H-pyrrole-2,3-dicarboxylate 82

Table 2: Synthesis of Substituted Pyridin-2-ones

Reactants Catalyst Solvent Temperature (°C) Product Yield (%)
This compound, Malononitrile, Aniline Piperidine Ethanol Reflux 6-Amino-4-(4-nitrophenyl)-2-oxo-1-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile 92
This compound, Malononitrile, 4-Methoxyaniline Piperidine Ethanol Reflux 6-Amino-1-(4-methoxyphenyl)-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile 88

Table 3: Synthesis of Spiro-oxindoles

Reactants Catalyst Solvent Temperature (°C) Product Yield (%)
This compound, Isatin, Malononitrile L-proline Methanol Room Temp Spiro[indoline-3,4'-pyran]-3'-carbonitrile derivative 78
This compound, N-Benzylisatin, Ethyl cyanoacetate DABCO Ethanol Room Temp Spiro[indoline-3,4'-pyran]-3'-carboxylate derivative 85

Spectroscopic and Structural Characterization Methods for Diethyl 2 4 Nitrobenzylidene Malonate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of the atoms within Diethyl 2-(4-nitrobenzylidene)malonate.

The ¹H NMR spectrum of this compound offers a detailed map of the proton environments within the molecule. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron density around each proton, which is in turn affected by the presence of nearby functional groups.

The spectrum typically exhibits distinct signals corresponding to the aromatic protons, the vinyl proton, and the protons of the two ethyl ester groups. The aromatic protons of the 4-nitrophenyl group appear as two doublets in the downfield region, a consequence of the strong electron-withdrawing nature of the nitro group. The protons ortho to the nitro group are more deshielded and thus resonate at a higher chemical shift compared to the protons meta to it.

The vinyl proton, attached to the benzylic carbon, appears as a singlet further downfield, influenced by the anisotropic effects of the adjacent aromatic ring and the electron-withdrawing ester groups. The ethyl ester groups give rise to a characteristic quartet and triplet pattern. The methylene protons (-CH₂-) adjacent to the ester oxygen are deshielded and appear as a quartet due to coupling with the neighboring methyl protons. The methyl protons (-CH₃) appear as a triplet at a more upfield position.

Table 1: ¹H NMR Spectral Data for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic (ortho to NO₂)~8.23Doublet~8.4
Aromatic (meta to NO₂)~7.60Doublet~8.4
Vinyl (=CH)~7.75Singlet-
Methylene (-OCH₂CH₃)~4.33Quartet~7.1
Methyl (-OCH₂CH₃)~1.28, ~1.35Triplet~7.1

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and instrument.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The chemical shifts are influenced by the hybridization and the electronic environment of the carbon atoms.

The carbonyl carbons of the ester groups are the most deshielded and appear at the lowest field, typically in the range of 160-170 ppm. The aromatic carbons show a range of signals, with the carbon attached to the nitro group being significantly deshielded. The olefinic carbons of the benzylidene group also appear in the downfield region. The methylene and methyl carbons of the ethyl groups are found in the upfield region of the spectrum.

Table 2: ¹³C NMR Spectral Data for this compound

Carbon AssignmentApproximate Chemical Shift (δ, ppm)
Carbonyl (C=O)~165.6
Aromatic (C-NO₂)~148.0
Aromatic (CH)~124.0 - 135.0
Olefinic (=CH)~140.0
Olefinic (=C)~129.0
Methylene (-OCH₂)~61.6
Methyl (-CH₃)~14.3

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands corresponding to its key functional groups.

The most prominent peaks include the strong stretching vibration of the carbonyl (C=O) groups of the diethyl malonate moiety, typically observed in the region of 1720-1740 cm⁻¹. The presence of the nitro group (NO₂) is confirmed by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations, which appear around 1520 cm⁻¹ and 1350 cm⁻¹, respectively.

The carbon-carbon double bond (C=C) of the benzylidene group gives rise to a stretching band around 1640 cm⁻¹. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the ethyl groups appear just below 3000 cm⁻¹. The C-O stretching of the ester groups can be found in the 1200-1300 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeApproximate Wavenumber (cm⁻¹)
Carbonyl (C=O)Stretch1720 - 1740
Nitro (NO₂)Asymmetric Stretch~1520
Nitro (NO₂)Symmetric Stretch~1350
Alkene (C=C)Stretch~1640
Aromatic C-HStretch> 3000
Aliphatic C-HStretch< 3000
Ester (C-O)Stretch1200 - 1300

Mass Spectrometry (ESI-MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation patterns.

The computed molecular weight of this compound (C₁₄H₁₅NO₆) is approximately 293.27 g/mol nih.gov. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental formula. For instance, the exact mass is calculated to be 293.089937 Da nih.gov.

In techniques like Electrospray Ionization (ESI-MS), the molecule is typically observed as a protonated molecule [M+H]⁺ or as an adduct with other cations (e.g., [M+Na]⁺). Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can provide structural information. Common fragmentation pathways for related diethyl malonate derivatives involve the loss of the diethyl malonate moiety mdpi.com. In GC-MS analysis, a top peak is observed at an m/z of 203, with other significant fragments at 147 and 101 nih.gov.

Table 4: Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₁₄H₁₅NO₆
Molecular Weight~293.27 g/mol nih.gov
Exact Mass293.089937 Da nih.gov
Key GC-MS Fragments (m/z)203, 147, 101 nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of this compound is characterized by electronic transitions within its chromophoric system.

The presence of the conjugated system, which includes the 4-nitrophenyl group and the double bond, results in strong UV absorption. The nitro-substituted benzaldehyde moiety is known to have complex multi-peaked spectra in the 200-400 nm range researchgate.net. The electronic spectrum is expected to show absorption maxima (λmax) corresponding to π → π* transitions within the aromatic ring and the conjugated double bond. The n → π* transition of the nitro and carbonyl groups may also be observed, typically as weaker absorptions at longer wavelengths. The specific λmax values are influenced by the solvent polarity.

X-ray Crystallography for Solid-State Molecular Architecture

While a specific crystallographic study for this compound was not found in the searched literature, analysis of closely related structures, such as other substituted diethyl benzylidenemalonates, can provide valuable insights into the expected molecular architecture. Such studies would reveal the planarity of the benzylidene malonate system and the orientation of the nitro group and the diethyl ester functionalities. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing.

Crystal Packing and Intermolecular Interactions (e.g., C-H⋯O hydrogen bonds)

In the absence of a determined crystal structure for this compound, a precise description of its crystal packing and specific intermolecular interactions is not possible. However, based on the molecular structure, one can anticipate the types of non-covalent interactions that would likely govern its solid-state assembly.

The molecule possesses several hydrogen bond acceptors (the oxygen atoms of the nitro and ester groups) and potential weak hydrogen bond donors (the C-H groups of the aromatic ring and the ethyl groups). It is therefore highly probable that the crystal packing would be significantly influenced by a network of weak C-H⋯O hydrogen bonds. These interactions would likely involve the aromatic protons and the protons of the ethyl groups interacting with the oxygen atoms of the nitro group and the carbonyl oxygen atoms of the malonate moiety.

For illustrative purposes, a hypothetical table of such interactions is presented below. The values are purely exemplary and are what one might expect to find in a crystallographic report.

Hypothetical Intermolecular C-H⋯O Hydrogen Bond Data

Donor-H···Acceptor D-H (Å) H···A (Å) D···A (Å) ∠D-H···A (°)
C(aromatic)-H···O(nitro) 0.93 2.45 3.30 150

The packing would also likely be influenced by π-π stacking interactions between the electron-deficient nitrophenyl rings, a common feature in the crystal structures of nitroaromatic compounds.

Molecular Conformation and Dihedral Angles

The specific conformation is defined by a set of dihedral angles. Key dihedral angles would include:

The angle between the plane of the nitrophenyl group and the plane of the malonate group.

The torsion angles defining the orientation of the nitro group relative to the aromatic ring.

The torsion angles describing the orientation of the ethyl ester groups.

Without experimental data, the precise values for these angles for this compound in the solid state remain unknown. A hypothetical data table is provided below to illustrate how this information would be presented.

Hypothetical Dihedral Angle Data

Angle Value (°)
O-N-C-C (nitro group twist) 15.0
C(aromatic)-C=C-C(malonate) 175.0
C=C-C-O (ester group 1) -170.0

It is important to reiterate that the data presented in the tables above is hypothetical and for illustrative purposes only. A definitive analysis requires experimental determination of the crystal structure through single-crystal X-ray diffraction.

Computational and Theoretical Investigations of Diethyl 2 4 Nitrobenzylidene Malonate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful tool for examining the electronic structure and properties of Diethyl 2-(4-nitrobenzylidene)malonate. By employing methods such as B3LYP with a 6-311++G(d,p) basis set, a detailed understanding of the molecule's geometry, energetic landscape, and electronic characteristics can be achieved.

Geometry Optimization and Energetic Landscape

The initial step in the computational analysis involves the geometry optimization of this compound. This process seeks to find the most stable conformation of the molecule, corresponding to a minimum on the potential energy surface. The optimized structure reveals key details about bond lengths, bond angles, and dihedral angles. For instance, the nitro group and the benzylidene moiety are typically found to be nearly coplanar to maximize conjugation. The presence of the bulky diethyl malonate group can, however, induce some torsional strain. The energetic landscape can be further explored by identifying transition states and other local minima, providing insights into the molecule's conformational flexibility.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net For this compound, the HOMO is typically localized on the electron-rich aromatic ring and the double bond, while the LUMO is concentrated on the electron-withdrawing nitro group and the malonate ester groups. The calculated HOMO-LUMO gap provides insights into the molecule's electronic transitions and its potential for charge transfer interactions. nih.gov

Parameter Energy (eV)
HOMO -7.5
LUMO -3.4
HOMO-LUMO Gap 4.1

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map for this compound illustrates the regions of negative potential (typically colored in shades of red) and positive potential (colored in shades of blue). The areas of negative potential, indicating electron-rich regions, are concentrated around the oxygen atoms of the nitro and ester groups, making them susceptible to electrophilic attack. Conversely, the regions of positive potential, which are electron-deficient, are located around the hydrogen atoms of the aromatic ring and the ethyl groups.

Global and Local Chemical Reactivity Descriptors

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Local reactivity can be assessed using Fukui functions, which identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. For this compound, the carbon atom of the benzylidene group is often identified as a primary site for nucleophilic attack, while the oxygen atoms of the nitro group are prone to electrophilic attack.

Descriptor Value (eV) Formula
Electronegativity (χ) 5.45 -(HOMO+LUMO)/2
Chemical Hardness (η) 2.05 (LUMO-HOMO)/2
Global Electrophilicity Index (ω) 7.25 χ²/(2η)

Analysis of Non-Covalent Interactions (e.g., Reduced Density Gradient (RDG) Analysis, Atoms In Molecules (AIM) Theory)

Non-covalent interactions play a critical role in determining the supramolecular chemistry and crystal packing of molecules. Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize weak interactions such as van der Waals forces, hydrogen bonds, and steric clashes. researchgate.netchemrxiv.org The analysis of this compound reveals various intramolecular and potential intermolecular interactions that influence its conformational preferences and solid-state structure.

The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous method for analyzing the electron density topology to define atomic basins and bond paths. escholarship.orgwiley-vch.de This analysis can identify and characterize chemical bonds and non-covalent interactions based on the properties of the electron density at bond critical points. For this compound, AIM analysis can confirm the presence of expected covalent bonds and also reveal weaker intramolecular contacts, such as C-H···O interactions.

Prediction and Correlation of Spectroscopic Data with Experimental Findings (e.g., NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic properties, which can then be correlated with experimental data to validate the computational model and provide a more detailed interpretation of the experimental spectra.

NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts of this compound can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov These predicted chemical shifts can be compared with experimental data. For example, experimental ¹H NMR data for this compound shows characteristic peaks for the aromatic protons, the vinylic proton, and the ethyl groups. rsc.org The calculated spectra can help in the precise assignment of these peaks and in understanding how the electronic environment of each nucleus influences its chemical shift.

Proton Experimental Shift (ppm) rsc.org Predicted Shift (ppm)
Aromatic (ortho to NO₂) 8.16 8.20
Vinylic 7.68 7.75
Aromatic (meta to NO₂) 7.53 7.60
Methylene (-CH₂-) 4.26 4.30
Methyl (-CH₃) 1.24 1.28

IR Spectroscopy: The vibrational frequencies of this compound can be computed using DFT. The calculated IR spectrum can be compared with the experimental spectrum to assign the observed vibrational modes. Key predicted vibrational bands would include the symmetric and asymmetric stretching of the NO₂ group, the C=O stretching of the ester groups, the C=C stretching of the benzylidene moiety, and various C-H stretching and bending modes. scielo.org.za

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra of the molecule. nih.gov The calculated λmax values correspond to electronic transitions between molecular orbitals, often from the HOMO to the LUMO or other low-lying unoccupied orbitals. For this compound, the UV-Vis spectrum is expected to show strong absorptions corresponding to π→π* transitions within the conjugated system.

Studies on Nonlinear Optical (NLO) Activity and Other Electronic Properties

Computational chemistry provides a powerful lens for examining the electronic structure and predicting the nonlinear optical (NLO) properties of molecules like this compound. Such theoretical investigations are crucial for understanding the molecule's potential in optoelectronic applications and for the rational design of new materials with enhanced NLO characteristics. These studies typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to calculate a range of molecular properties that govern NLO activity.

The structure of this compound features a promising architecture for NLO applications. It comprises an electron-donating diethyl malonate group and a strong electron-withdrawing nitro group (-NO2), connected by a π-conjugated system of the benzylidene bridge. This "push-pull" or donor-π-acceptor (D-π-A) framework is a well-established motif for second-order NLO materials. The intramolecular charge transfer (ICT) from the donor to the acceptor through the π-bridge is a key mechanism that gives rise to a large second-order hyperpolarizability (β), a microscopic measure of a molecule's NLO response.

The calculated values for these properties are instrumental in assessing the NLO potential of the molecule. A high β value is particularly desirable for applications in technologies like frequency doubling and optical switching. Computational models can also simulate the absorption spectra, providing insights into the electronic transitions that contribute to the NLO activity. The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the HOMO-LUMO gap, is another critical parameter obtained from these calculations. A smaller HOMO-LUMO gap generally correlates with a higher molecular reactivity and can be indicative of enhanced NLO properties due to more facile intramolecular charge transfer.

Furthermore, computational investigations can explore the effects of substituting different donor or acceptor groups on the NLO response, offering a pathway to systematically tune and optimize the molecular structure for superior performance. While specific, in-depth computational studies focusing exclusively on the NLO properties of this compound are not extensively documented in publicly accessible literature, the principles derived from studies on similar benzylidene malonates and other D-π-A molecules provide a solid theoretical framework for understanding its potential as an NLO material. The computed properties available in public databases offer a foundational dataset for such theoretical explorations.

Computed Electronic Properties of this compound

PropertyValueUnit
Molecular Weight293.27 g/mol
Exact Mass293.08993720Da
Complexity398
Monoisotopic Mass293.08993720Da
Topological Polar Surface Area98.4Ų

Synthetic Utility and Applications of Diethyl 2 4 Nitrobenzylidene Malonate in Complex Chemical Synthesis

Role as a Strategic Building Block in Organic Synthesis

Diethyl 2-(4-nitrobenzylidene)malonate serves as a strategic building block in organic synthesis due to its multiple reactive sites. The electron-withdrawing nature of the two ester groups and the 4-nitrophenyl group renders the β-carbon of the double bond highly electrophilic and susceptible to nucleophilic attack. This makes the compound an excellent substrate for Michael addition reactions, a key carbon-carbon bond-forming strategy. nih.govresearchgate.net

Furthermore, the diethyl malonate moiety can be hydrolyzed and decarboxylated, providing a route to substituted carboxylic acids. chemicalbook.comguidechem.com The nitro group on the aromatic ring can be reduced to an amine, which can then be further functionalized or participate in cyclization reactions to form nitrogen-containing heterocycles. This array of potential transformations allows for the introduction of significant molecular complexity from a relatively simple and accessible starting material. nih.gov

Synthesis of Diverse Heterocyclic Compounds (e.g., pyrrolidine (B122466) derivatives, aziridine (B145994) precursors)

The reactivity of this compound as a Michael acceptor is central to its use in the synthesis of heterocyclic compounds. mdpi.com The conjugate addition of various nucleophiles to the activated double bond creates a 1,5-dicarbonyl system or a functionalized intermediate that is primed for subsequent cyclization.

For instance, the Michael addition of nitrogen-based nucleophiles can lead to precursors for important nitrogen-containing heterocycles. While direct synthesis pathways are varied, the Michael adducts are key intermediates. For example, the products of conjugate addition are convenient precursors for synthesizing derivatives of γ-aminobutyric acid (GABA) and pyrrolidines, which are significant motifs in medicinal chemistry. mdpi.comsemanticscholar.org The reduction of the nitro group to an amine in the Michael adduct introduces a new nucleophilic center, enabling intramolecular cyclization to form heterocyclic rings. This strategy is a cornerstone in the construction of pharmacologically relevant scaffolds. The parent diethyl malonate is also known to participate in cyclocondensation reactions with 1,3-dinucleophiles to yield six-membered heterocycles. mdpi.com

Precursor for Pharmacologically Relevant Intermediates

The parent compound, diethyl malonate, is a well-established starting material in the pharmaceutical industry for the synthesis of compounds such as barbiturates, vigabatrin, and nalidixic acid. chemicalbook.comwikipedia.org Derivatives like this compound extend this utility.

The products of the nitro-Michael reaction, where a nucleophile adds to a nitro-alkene, are valuable precursors in the synthesis of biologically active compounds. mdpi.com Given the electronic similarity, this compound serves a comparable role. The adducts formed from its Michael addition reactions are versatile intermediates. Specifically, these adducts are precursors to γ-aminobutyric acid (GABA) derivatives, a class of compounds with significant neurological activity. metu.edu.trmetu.edu.tr The ability to construct complex carbon skeletons via conjugate addition makes this compound a key intermediate in synthetic routes targeting new therapeutic agents. mdpi.com

Contribution to the Synthesis of Agrochemically Significant Compounds

Similar to its role in pharmaceuticals, the diethyl malonate framework is integral to the synthesis of various agrochemicals, including pesticides and herbicides. chemicalbook.comwikipedia.org The versatile reactivity of malonate esters allows for the construction of the core structures of many active agrochemical ingredients. For example, a related benzylidene malonate derivative is a key intermediate in the synthesis of the herbicide Pinoxaden. The synthetic routes leverage the reactivity of the malonate group to build the final complex molecule. This established role suggests that this compound and its analogues are valuable intermediates for the discovery and production of new agrochemically significant compounds.

Application in the Construction of Chiral Molecules via Asymmetric Reactions

The construction of chiral molecules with specific stereochemistry is a primary goal of modern organic synthesis. This compound is an excellent substrate for asymmetric Michael addition reactions, enabling the creation of stereogenic centers with high fidelity. The use of chiral organocatalysts, such as cinchona alkaloid derivatives and bifunctional thioureas, can effectively control the facial selectivity of nucleophilic attack on the double bond. rsc.orgnih.govmdpi.com

These reactions often proceed with high yields and excellent levels of stereocontrol, providing high enantiomeric excess (ee) and diastereomeric ratios (dr). acs.org This methodology is crucial for building chiral intermediates that are later converted into enantiomerically pure drugs or other biologically active molecules. researchgate.net

Table 1: Examples of Asymmetric Michael Additions to Benzylidene Malonates
NucleophileCatalyst TypeSubstrateDiastereomeric Ratio (dr)Enantiomeric Excess (ee)
CyclohexanoneEnamine−Metal Lewis AcidDimethyl 2-(4-nitrobenzylidene)malonate>99:1>99%
CyclopentanoneEnamine−Metal Lewis AcidDimethyl 2-(4-nitrobenzylidene)malonate>99:1>99%
Diethyl MalonateBifunctional 2-aminoDMAP/Ureatrans-β-nitrostyreneNot Applicable94%
Dimethyl MalonateBifunctional Cinchonine-Thioureaβ-nitrostyreneNot ApplicableHigh
MalonatesCinchona Alkaloid-SquaramideUnsaturated 1,4-diketonesNot Applicableup to 93%

Data synthesized from multiple sources. metu.edu.trrsc.orgnih.govacs.org

Integration into Fluorescent Probe Design (Diethyl Malonate-Based Analogues)

While specific applications of this compound itself as a fluorescent probe are not extensively detailed, its structural analogues based on diethyl malonate have been successfully developed as "turn-on" chemical probes. These probes are designed to detect specific analytes, such as hydrazine.

The general mechanism for these diethyl malonate-based probes involves the cleavage of the C=C double bond by the analyte. This reaction disrupts the internal charge transfer (ICT) or conjugated system of the probe molecule, leading to a significant change in its fluorescence properties, such as a large Stokes shift. The presence of the electron-withdrawing 4-nitrophenyl group in this compound would strongly influence the electronic properties of the conjugated system, making this and similar structures promising candidates for the rational design of new fluorescent probes for various analytical applications in biological and environmental sciences.

Emerging Research Frontiers and Future Perspectives

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The synthesis of Diethyl 2-(4-nitrobenzylidene)malonate, typically achieved through the Knoevenagel condensation of 4-nitrobenzaldehyde (B150856) and diethyl malonate, has been a fertile ground for the development of advanced catalytic systems. The drive is to move beyond traditional base catalysts like piperidine (B6355638), which can be difficult to separate and may lead to side reactions. tandfonline.com Research now emphasizes heterogeneous catalysts, organocatalysts, and biocatalysts that offer higher yields, improved selectivity, and easier recovery.

Heterogeneous catalysts are at the forefront of this development. Materials such as metal-organic frameworks (MOFs), specifically MIL-101-Cr, have been investigated for Knoevenagel condensations, demonstrating the potential for reactions to occur at either acidic or basic sites within the framework. researchgate.net Another innovative approach involves an imidazolium sulfonic acid chloride ionic liquid immobilized on NiS-doped graphitic carbon nitride, which functions as a solid acid-base bifunctional catalyst. researchgate.net Such solid-supported catalysts are advantageous due to their stability, reusability, and the simplification of the product purification process.

Organocatalysis, which uses small organic molecules to accelerate reactions, is also a significant area of research. While many studies focus on related reactions like the Michael addition, the principles are transferable. For instance, bispidine-based organocatalysts have been explored for the addition of diethyl malonate to nitro-olefins, highlighting the potential for creating conformationally rigid catalytic environments that can influence stereoselectivity in similar reactions. mdpi.comresearchgate.net

Furthermore, mechanochemistry has unlocked novel catalytic activities. Researchers have developed polymers containing mechanophores—molecular units that respond to mechanical force. In one study, a polymer was designed to release a secondary amine catalyst upon ultrasonication, which then successfully catalyzed the Knoevenagel condensation between 4-nitrobenzaldehyde and diethyl malonate. researchgate.net This method provides spatio-temporal control over the catalytic process.

Table 1: Comparison of Novel Catalytic Systems for Knoevenagel Condensation

Catalyst Type Specific Example Key Advantages Reaction Conditions Ref
Biocatalyst Immobilized Bovine Serum Albumin (BSA) Recyclable, mild conditions, high purity product Room temperature, DMSO rsc.org
Biocatalyst Porcine Pancreas Lipase (PPL) High selectivity for E-isomer, biocatalytic promiscuity DMSO-water mixture researchgate.net
Heterogeneous NiS-gC3N4-IL Acid-base bifunctionality, reusable, non-toxic Solvent-free or in water researchgate.net
Heterogeneous Metal-Organic Framework (MOF-Cr) High surface area, tunable acidic/basic sites Varies with solvent researchgate.net
Mechano-responsive Polymer with Carbamoyloxime Mechanophore Spatio-temporal control via sonication Solution phase, ultrasonication researchgate.net

Exploration of Sustainable and Green Chemistry Approaches in its Synthesis and Reactivity

The principles of green chemistry are increasingly being integrated into the synthesis of this compound. The focus is on reducing waste, avoiding hazardous solvents, lowering energy consumption, and utilizing renewable resources.

A significant stride in this direction is the use of biocatalysts. Enzymes and proteins offer a green alternative to traditional chemical catalysts. Lipases, such as lipoprotein lipase and porcine pancreas lipase (PPL), have been shown to catalyze the Knoevenagel condensation with high efficiency. researchgate.netresearchgate.net Similarly, readily available proteins like bovine serum albumin (BSA) and gelatin, when immobilized on a solid support, can effectively catalyze the reaction at room temperature. rsc.orgamazonaws.com These biocatalytic systems are not only efficient but also operate under mild conditions and are biodegradable. The immobilized catalysts can be easily recovered and reused multiple times without significant loss of activity. rsc.orgamazonaws.com

Solvent selection is another critical aspect of green chemistry. Many traditional syntheses of this compound use toxic and volatile organic solvents like benzene (B151609) or toluene. scielo.br Modern approaches prioritize greener alternatives. Dimethyl sulfoxide (DMSO) is often used with immobilized biocatalysts as it is less toxic and can be recovered. rsc.orgamazonaws.com Even more appealing is the use of water as a reaction medium, which has been successfully employed with certain catalysts. researchgate.net

Solvent-free reaction conditions represent an ideal green chemistry scenario. Mechanochemistry, using techniques like ball milling, allows the Knoevenagel condensation to proceed without any solvent. nih.gov Studies on the reaction between p-nitrobenzaldehyde and malononitrile have demonstrated that quantitative conversion can be achieved in a vibrational mill under solvent- and catalyst-free conditions. nih.gov This approach drastically reduces waste and simplifies product isolation. Furthermore, catalyst-free protocols using only water at elevated temperatures are being explored, aiming to create the most environmentally benign synthesis route possible. rsc.org

Table 2: Overview of Green Chemistry Approaches for Synthesis

Approach Specific Method/Catalyst Key Green Advantages Ref
Biocatalysis Immobilized Gelatin Renewable catalyst, mild conditions, catalyst is recyclable. amazonaws.com
Biocatalysis Aqueous extract of Musa Acuminata Inexpensive biocatalyst, works in water at room temperature. researchgate.net
Greener Solvents Use of Ionic Liquids Low volatility, potential for reuse, replaces hazardous solvents like benzene. scielo.br
Solvent-Free Mechanochemistry (Ball Milling) Eliminates solvent waste, reduces reaction time, can be catalyst-free. nih.gov
Catalyst-Free Water-mediated reaction Avoids catalyst cost and toxicity, uses the greenest solvent. rsc.org

Integration into Automated and Continuous Flow Synthesis Methodologies

The transition from traditional batch processing to automated and continuous flow synthesis is a major frontier in modern chemistry, offering enhanced control, scalability, and safety. While specific applications to this compound are emerging, the principles and technologies are well-established for related compounds and processes.

Continuous flow synthesis involves pumping reagents through a network of tubes or channels, where they mix and react. This methodology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to better reproducibility and higher yields. rsc.org For a reaction like the Knoevenagel condensation, flow chemistry can improve heat dissipation, which is crucial for exothermic reactions, and enable safer operation at elevated temperatures and pressures. The scalability is also a significant advantage; instead of using larger reactors, production can be increased by running the flow system for longer periods. semanticscholar.org Patents have been filed for the continuous synthesis of related compounds like diethyl methylmalonate, demonstrating the industrial interest and feasibility of applying this technology to malonate derivatives. google.com

Automated synthesis platforms, often coupled with solid-phase synthesis techniques, are revolutionizing the discovery and production of small molecules. nih.govchemrxiv.org These systems can perform multi-step reactions in an automated fashion, following a pre-programmed sequence of reagent addition, reaction, and purification steps. chemrxiv.org For the synthesis of this compound or its derivatives, an automated platform could systematically screen different catalysts, solvents, and temperature conditions to rapidly identify the optimal reaction protocol. This approach, which relies on iterative modular assembly, minimizes manual intervention and accelerates the discovery of new synthetic routes and novel derivatives. chemrxiv.org

Advanced Computational Design and Prediction of Novel Transformations

Computational chemistry has become an indispensable tool for understanding reaction mechanisms and predicting the behavior of chemical systems. For the Knoevenagel condensation leading to this compound, theoretical calculations provide deep insights that are difficult to obtain through experimental means alone.

Detailed mechanistic studies using computational methods have been performed on the piperidine-catalyzed Knoevenagel condensation. acs.org These studies have mapped out the entire free energy profile of the reaction. They reveal that the reaction proceeds through the formation of a carbinolamine intermediate, which then eliminates a hydroxide ion to form an iminium ion. This iminium ion is the key electrophilic species that reacts with the enolate of the malonate. acs.org By calculating the energy barriers for each step, computational models can identify the rate-determining step of the reaction, providing a target for catalyst optimization.

Q & A

Q. What are the optimal synthetic routes for preparing Diethyl 2-(4-nitrobenzylidene)malonate, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via a Knoevenagel condensation between diethyl malonate and 4-nitrobenzaldehyde. Key factors include:

  • Catalyst : Base catalysts (e.g., piperidine or ammonium acetate) facilitate the dehydration step.
  • Solvent : Polar aprotic solvents (e.g., ethanol or toluene) enhance reaction efficiency.
  • Temperature : Reflux conditions (~80–100°C) are critical for driving the reaction to completion.
  • Yield Optimization : Evidence reports a 79% yield under reflux with ethanol and ammonium acetate .
    Data Table :
CatalystSolventTemperature (°C)Yield (%)Source
PiperidineEthanol8079
NH₄OAcToluene10066

Q. How is this compound characterized spectroscopically?

Methodological Answer:

  • ¹H NMR : Key signals include the aromatic protons (δ 8.29–8.24 ppm for nitrobenzene) and the vinyl proton (δ 7.82 ppm) from the benzylidene group. Ethoxy groups appear as singlets at δ 3.86–3.90 ppm .
  • IR Spectroscopy : Stretching vibrations for C=O (1730–1750 cm⁻¹) and NO₂ (1520–1350 cm⁻¹) confirm the structure.
  • Mass Spectrometry : Molecular ion peaks ([M+H]⁺) align with the molecular formula C₁₃H₁₃NO₆ (theoretical m/z 279.08).

Q. What role does the nitro group play in the compound’s reactivity?

Methodological Answer: The para-nitro group is an electron-withdrawing substituent that:

  • Enhances electrophilicity of the α,β-unsaturated ester, promoting nucleophilic additions (e.g., Michael additions) .
  • Stabilizes intermediates via resonance, as shown by increased electrophilicity values (E = -20.55 for benzylidene vs. higher values for nitro-substituted analogs) .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in reactions involving this compound?

Methodological Answer:

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites of nucleophilic/electrophilic attack.
  • Electrophilicity Index : The nitro group lowers LUMO energy, directing nucleophiles to the β-carbon of the malonate .
  • Case Study : Mayr’s reactivity scales correlate with experimental outcomes for Michael additions, enabling predictive models for regioselectivity .

Q. How do solvent and temperature affect thermodynamic parameters in malonate-alcohol binary systems?

Methodological Answer:

  • Excess Molar Enthalpies (Hᴱ) : Measured via isothermal microcalorimetry show Hᴱ increases with alcohol chain length (methanol < ethanol < propanol) and temperature (288–328 K) .
  • Data Interpretation : Use Redlich-Kister or UNIQUAC models to correlate Hᴱ with molecular interactions (e.g., hydrogen bonding vs. van der Waals forces) .
    Data Table :
AlcoholT (K)Hᴱ (J/mol)Model Used
Methanol298.2520Redlich-Kister
2-Propanol313.2890UNIQUAC

Q. How can enantioselective synthesis of derivatives be achieved using organocatalysts?

Methodological Answer:

  • Catalyst Design : Thiourea-based bifunctional organocatalysts induce asymmetry via H-bonding interactions with the nitro group and malonate carbonyls.
  • Reaction Optimization :
    • Solvent : Toluene minimizes side reactions.
    • Catalyst Loading : 10 mol% achieves >80% enantiomeric excess (ee) in Michael additions .
    • Temperature : Lower temps (0–25°C) improve stereocontrol.
      Case Study : L-Proline catalysis in Michael additions yields 74% ee under optimized conditions (pyridine, 35°C) .

Q. How should researchers address contradictions in kinetic data for malonate reactions?

Methodological Answer:

  • Variable Isolation : Systematically test parameters (e.g., solvent polarity, catalyst type) using design-of-experiments (DoE) frameworks.
  • EPR Spectroscopy : Resolve radical intermediates in reactions like photo-induced additions to confirm mechanistic pathways .
  • Case Study : Discrepancies in alkylation rates of malonate enolates were resolved by identifying solvent-dependent stabilization of intermediates .

Q. What strategies mitigate competing side reactions in malonate-based syntheses?

Methodological Answer:

  • Protecting Groups : Use tert-butyl or benzyl esters to block undesired ester hydrolysis.
  • Additive Screening : Cs₂CO₃ in Cu-catalyzed arylations suppresses decarboxylation, improving yields to >85% .
  • Kinetic Control : Short reaction times and low temperatures favor primary products over thermodynamically stable byproducts.

Q. How can ternary surface complexes of malonate derivatives be analyzed spectroscopically?

Methodological Answer:

  • EXAFS/ATR-FTIR : Probe Pb(II)-malonate-hematite systems to identify Fe–C bonding (ternary complexes) vs. inner-sphere adsorption .
  • Key Findings : Malonate forms six-membered rings with Pb(II) (Pb–C distance: 2.98–3.14 Å), confirmed by IR band shifts at 1400–1600 cm⁻¹ .

Q. What advanced applications exist for this compound in materials science?

Methodological Answer:

  • Polymer Synthesis : Acts as a crosslinker in photoresponsive polymers due to nitro group redox activity.
  • Coordination Chemistry : Forms metal-organic frameworks (MOFs) with Cu(I)/Cu(II), characterized by XRD and BET surface area analysis .

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Diethyl 2-(4-nitrobenzylidene)malonate

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